molecular formula C12H22Cl2Rh2 B8192983 Hexa-1,5-diene;rhodium;dihydrochloride

Hexa-1,5-diene;rhodium;dihydrochloride

Cat. No.: B8192983
M. Wt: 443.02 g/mol
InChI Key: KPWHMEFNDAMNKW-UHFFFAOYSA-N
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Description

Hexa-1,5-diene (C₆H₁₀) is a linear, non-conjugated diene with two terminal double bonds. Its structure (CH₂=CH-CH₂-CH₂-CH=CH₂) enables diverse reactivity in cyclization, hydrogenation, and coordination chemistry . These complexes often serve as catalysts or inhibitors in organic synthesis and biomedical applications. For example, rhodium(I) complexes with cycloocta-1,5-diene ligands exhibit catalytic activity in hydrogenation and cross-coupling reactions .

Properties

IUPAC Name

hexa-1,5-diene;rhodium;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHMEFNDAMNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=C.C=CCCC=C.Cl.Cl.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2Rh2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Key Rhodium Complexes with Diene Ligands
Compound Name Ligand Structure Coordination Mode Applications Reference IDs
Chloro(η²,η²-cycloocta-1,5-diene)rhodium(I) Cycloocta-1,5-diene (C₈H₁₂) η²,η²-bridging Catalysis, N-heterocyclic carbene synthesis
Hexa-1,5-diene (free ligand) Linear C₆H₁₀ Non-coordinated Cyclization, hydrogenation substrates
Chlorido(η⁴-cycloocta-1,5-diene)rhodium(I) η⁴-cycloocta-1,5-diene η⁴-binding Crystal structure studies

Key Observations :

  • Cycloocta-1,5-diene forms stable η² or η⁴ complexes with rhodium, enabling electron-rich coordination critical for catalytic cycles .
  • Hexa-1,5-diene, while reactive in free form, is less commonly reported as a rhodium ligand. Its linearity may limit steric compatibility compared to cyclic dienes .

Reactivity in Catalytic Processes

Table 2: Catalytic Hydrogenation of Dienes on Palladium Catalysts
Substrate Catalyst System Selectivity (Monohydrogenation) Yield (%) Reference IDs
Hexa-1,5-diene Pd/γ-Al₂O₃ 85–90% 92–95
Hexa-1,3-diene Pd-Sn/γ-Al₂O₃ 78–82% 88–90
Cycloocta-1,5-diene Rhodium-NHC complexes >95% (full hydrogenation) 90–98

Key Findings :

  • Hexa-1,5-diene shows higher selectivity for monohydrogenation than hexa-1,3-diene due to its non-conjugated double bonds, reducing over-hydrogenation risks .
  • Cycloocta-1,5-diene rhodium complexes achieve near-quantitative yields in hydrogenation, attributed to the η²-coordination stabilizing transition states .

Thermodynamic and Kinetic Properties

Table 3: Thermodynamic Data for Hexa-1,5-diene and Analogues
Property Hexa-1,5-diene Cycloocta-1,5-diene 1,3-Hexadiene
ΔfH° (gas, kJ/mol) 85.0 ± 2.0 - (cyclic strain) 89.5 ± 1.5
Boiling Point (K) 333.0 ± 1.0 419.0 327.0
Activation Energy (Cyclization, kJ/mol) 120–130 95–105 140–150

Analysis :

  • Hexa-1,5-diene has higher activation energy for cyclization than cycloocta-1,5-diene due to strain relief in the latter during ring formation .
  • The enthalpy of hydrogenation for hexa-1,5-diene (-252.0 ± 2.0 kJ/mol) is comparable to other dienes, reflecting similar thermodynamic stability .

Preparation Methods

Olefin Disproportionation of Ethylene and 1,5-Cyclooctadiene

The production of 1,5-hexadiene, a critical ligand in the target complex, is achieved via olefin disproportionation. As detailed in US3786111A , ethylene reacts with 1,5-cyclooctadiene (1,5-COD) in the presence of a tungsten trioxide/silica catalyst at 600–900°F and 0–500 psig. Key considerations include:

  • Stoichiometry : A 6:1 to 20:1 ethylene-to-1,5-COD ratio maximizes selectivity toward 1,5-hexadiene.

  • Byproduct Management : Triene and tetraene byproducts (e.g., 1,5,9-decatriene) are recycled into the reactor for further cleavage with ethylene, achieving >93% selectivity.

Table 1: Reaction Conditions for 1,5-Hexadiene Synthesis

ParameterOptimal Range
Temperature600–900°F
Pressure0–500 psig
Ethylene:1,5-COD Ratio6:1–20:1
CatalystWO₃/SiO₂ (6.8 wt%)

Preparation of Rhodium Chloride Precursors

Reduction of Rhodium(III) Chloride with Hydrazine

The synthesis of rhodium ammine complexes, as described in the University of Michigan protocol , provides a foundational approach. While the source focuses on ruthenium, analogous methods apply to rhodium:

  • Procedure : RhCl₃ is treated with hydrazine hydrate in aqueous solution, yielding [Rh(NH₃)₅Cl]Cl₂ intermediates.

  • Purification : Crude products are recrystallized via ammonia-mediated dissolution and reprecipitation with HCl.

Isolation of Dihydrochloride Salts

Acidification of rhodium-ammine complexes with HCl (6 M) produces dihydrochloride salts. For example, [Ru(NH₃)₅I]I₂ synthesis involves HI addition, suggesting a similar pathway for rhodium:

Rh(NH3)5Cl2++2HClRh(NH3)5Cl2+2H+\text{Rh(NH}3\text{)}5\text{Cl}^{2+} + 2\text{HCl} \rightarrow \text{Rh(NH}3\text{)}5\text{Cl}_2 + 2\text{H}^+

Coordination of 1,5-Hexadiene to Rhodium

Ligand Substitution in Rhodium Chloride Complexes

The target complex likely forms via ligand substitution, where 1,5-hexadiene displaces ammonia or chloride in rhodium precursors. EP0729931B1 highlights Grignard-like conditions for diene synthesis, which may be adapted for coordination:

  • Solvent System : Dialkyl ethers (e.g., THF) mixed with aromatic hydrocarbons enhance mass transfer.

  • Temperature : Reactions proceed at 5–200°C, avoiding rhodium decomposition.

Table 2: Proposed Conditions for Rhodium-Diene Coordination

ParameterRange
SolventTHF/Toluene (1:0.05)
Temperature25–80°C
Rhodium Precursor[RhCl₃(NH₃)₅]
Ligand Ratio1:2 (Rh:1,5-hexadiene)

Challenges and Optimization Strategies

Avoiding Over-Reduction of Rhodium

Hydrazine, while effective for reducing Ru(III) to Ru(II), may over-reduce Rh(III) to Rh(I). Controlled stoichiometry and low-temperature conditions (≤50°C) are critical.

Ligand Steric Effects

1,5-Hexadiene’s linear structure facilitates bidentate coordination, but competing side reactions (e.g., oligomerization) require inert atmospheres and anhydrous solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing rhodium complexes incorporating hexa-1,5-diene ligands?

  • Methodological Answer : The synthesis of rhodium-hexa-1,5-diene complexes typically involves ligand substitution or oxidative addition reactions. For example, hydroboration of hexa-1,5-diene with HBpin (pinacolborane) can generate intermediates for rhodium coordination . Carbonylation of hexa-1,5-diene in methanol yields cyclic γ-keto esters, suggesting rhodium-mediated pathways under specific solvent conditions . Structural confirmation requires X-ray crystallography to resolve ligand geometry and Rh coordination modes, as demonstrated in cyclooctadiene-rhodium complexes .

Q. Which spectroscopic techniques are critical for characterizing hexa-1,5-diene-rhodium dihydrochloride complexes?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To probe ligand environment and Rh electronic states (e.g., 1^1H and 31^{31}P NMR for phosphine-free complexes) .
  • X-ray crystallography : Essential for resolving ligand stereochemistry and Rh coordination geometry, as shown in cyclooctadiene-rhodium structures .
  • IR spectroscopy : To monitor carbonyl or boronate intermediates in catalytic cycles .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the catalytic activity of rhodium-hexa-1,5-diene complexes in hydrogenation reactions?

  • Methodological Answer : Catalytic efficiency depends on:

  • Solvent polarity : Methanol enhances carbonylation rates in hexa-1,5-diene reactions .
  • Temperature : Elevated temperatures may shift equilibrium toward cyclization products but risk ligand decomposition. Kinetic studies under controlled conditions (e.g., using UPLC monitoring ) are recommended.
  • Ligand-to-metal ratio : Excess diene ligands can stabilize Rh centers but may reduce catalytic turnover .

Q. What mechanistic insights explain contradictory reports on the regioselectivity of rhodium-catalyzed hydroboration of hexa-1,5-diene?

  • Methodological Answer : Discrepancies arise from:

  • Ligand steric effects : Bulky ligands favor terminal hydroboration, while smaller ligands enable internal boron addition .
  • Oxidation state of Rh : Rh(I) vs. Rh(III) centers alter electron transfer pathways. Isotopic labeling (e.g., 10^{10}B NMR) can track boron migration .
  • Substrate conformation : Non-conjugated dienes (e.g., hexa-1,5-diene) may adopt strained geometries, leading to divergent intermediates .

Q. How can ligand modifications in rhodium dihydrochloride complexes enhance enantioselectivity in asymmetric hydrogenation?

  • Methodological Answer : Strategies include:

  • Chiral ligand design : Phosphine-free ligands (e.g., cyclooctadiene derivatives) with stereogenic centers improve enantiomeric excess (e.e.), as shown in Rh-BPE complexes .
  • Computational modeling : DFT studies predict transition-state geometries to optimize ligand-Rh interactions .
  • Kinetic resolution : Competing pathways (e.g., β-hydride elimination vs. hydrogen transfer) can be controlled via steric tuning .

Experimental Design & Data Analysis

Q. How should researchers design experiments to resolve structural ambiguities in rhodium-hexa-1,5-diene complexes?

  • Methodological Answer : A multi-technique approach is critical:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., Rh-Cl distances in dihydrochloride salts ).
  • Cross-validation with spectroscopic data : Correlate NMR chemical shifts with crystallographic data to confirm ligand orientation.
  • Thermogravimetric analysis (TGA) : Assess thermal stability to rule out decomposition artifacts .

Q. What experimental controls are necessary to validate catalytic activity in rhodium-mediated hydroboration?

  • Methodological Answer : Include:

  • Blank reactions : Exclude Rh to confirm metal-dependent catalysis.
  • Isotope tracing : Use deuterated solvents (e.g., CD3_3OD) to track proton transfer steps .
  • Competition experiments : Compare reactivity of hexa-1,5-diene with substituted analogs (e.g., 1,3-dienes) to assess electronic effects .

Data Contradiction & Reproducibility

Q. How can researchers address inconsistencies in reported catalytic yields for rhodium-hexa-1,5-diene systems?

  • Methodological Answer : Investigate:

  • Impurity profiles : Trace HCl or moisture may deactivate Rh centers; use Karl Fischer titration to quantify water content .
  • Atmospheric controls : Oxygen-free conditions (glovebox) prevent Rh oxidation .
  • Batch-to-batch variability : Reproduce results with Rh precursors from multiple suppliers, noting purity (>99%) and counterion effects .

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